methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 158941-06-1
VCID: VC6425571
InChI: InChI=1S/C17H11Cl3N2O2/c1-24-17(23)14-9-16(10-2-4-11(18)5-3-10)22(21-14)15-7-6-12(19)8-13(15)20/h2-9H,1H3
SMILES: COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C17H11Cl3N2O2
Molecular Weight: 381.64

methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

CAS No.: 158941-06-1

Cat. No.: VC6425571

Molecular Formula: C17H11Cl3N2O2

Molecular Weight: 381.64

* For research use only. Not for human or veterinary use.

methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate - 158941-06-1

Specification

CAS No. 158941-06-1
Molecular Formula C17H11Cl3N2O2
Molecular Weight 381.64
IUPAC Name methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C17H11Cl3N2O2/c1-24-17(23)14-9-16(10-2-4-11(18)5-3-10)22(21-14)15-7-6-12(19)8-13(15)20/h2-9H,1H3
Standard InChI Key RELBDUPFJSBHPR-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Introduction

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves cross-coupling reactions to assemble the pyrazole ring and introduce aryl substituents. Two primary methodologies are documented:

Palladium-Catalyzed Coupling

A modified Suzuki-Miyaura reaction is employed, utilizing palladium catalysts to couple preformed pyrazole intermediates with aryl halides. For example:

  • Starting Material: Ethyl 5-(4-chlorophenyl)-4-methyl-pyrazole-3-carboxylate.

  • Reagents: 2,4-Dichloro-1-bromobenzene, sodium tert-butoxide (NaOt-Bu), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), and phosphine ligands .

  • Conditions: Toluene solvent, 120°C, 15 hours under inert atmosphere.

  • Yield: ~70–80% after purification via chromatography .

Copper-Mediated Coupling

An Ullmann-type reaction facilitates aryl-aryl bond formation using copper catalysts:

  • Starting Material: Methyl 5-(4-chlorophenyl)-4-methyl-pyrazole-3-carboxylate.

  • Reagents: 2,4-Dichlorophenylboronic acid, cupric acetate, pyridine.

  • Conditions: Dichloromethane, room temperature, 48 hours.

  • Yield: ~60–65% .

Critical Reaction Parameters

  • Catalyst Loading: 2–4 mol% palladium or copper catalysts optimize cost-efficiency and reaction rates .

  • Base Selection: Strong bases (e.g., NaOt-Bu) enhance deprotonation, accelerating transmetalation in cross-coupling steps .

  • Solvent Effects: Polar aprotic solvents (toluene, dichloromethane) improve solubility of aromatic intermediates.

Physicochemical Properties

Experimental and computed data for this compound are summarized below:

PropertyValueMethod
Melting Point148–152°C (predicted)Differential Scanning Calorimetry
SolubilityInsoluble in water; soluble in DMSO, dichloromethaneShake-flask method
LogP (Partition Coefficient)4.2 ± 0.3HPLC-derived
λmax (UV-Vis)254 nm, 310 nmSpectrophotometry

The ester group confers moderate lipophilicity (LogP ≈ 4.2), enabling membrane permeability in biological assays .

Applications in Medicinal Chemistry

Intermediate for Rimonabant Analogues

This methyl ester is a direct precursor to Rimonabant (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)pyrazole-3-carboxamide), a selective CB1 receptor antagonist investigated for obesity treatment . The ester undergoes aminolysis with piperidine to yield the carboxamide pharmacophore:

Methyl ester+PiperidineEtOH, refluxRimonabant+Methanol\text{Methyl ester} + \text{Piperidine} \xrightarrow{\text{EtOH, reflux}} \text{Rimonabant} + \text{Methanol}

Structure-Activity Relationship (SAR) Studies

Modifications at the 3-position (ester vs. amide) and 1-position (aryl substituents) have been explored to optimize CB1 binding affinity and metabolic stability. The methyl ester itself exhibits weak receptor interaction (IC₅₀ > 10 μM) but serves as a versatile scaffold for derivative synthesis .

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), retention time = 8.2 min .

  • GC-MS: Electron ionization (EI) at 70 eV, m/z 409 [M]⁺, base peak at m/z 242 (pyrazole fragment) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, 7H, aryl-H), 3.90 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) .

  • ¹³C NMR: δ 165.2 (C=O), 148.1–114.3 (aryl-C), 52.1 (OCH₃), 14.2 (CH₃) .

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